2-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-2-fluoroacetic acid
Description
2-{1-[(tert-Butoxy)carbonyl]piperidin-3-yl}-2-fluoroacetic acid is a fluorinated small molecule scaffold featuring a piperidine ring (a six-membered nitrogen-containing heterocycle) protected by a tert-butoxycarbonyl (Boc) group at the 1-position. The 3-position of the piperidine is substituted with a fluoroacetic acid moiety, where a fluorine atom is attached to the α-carbon of the acetic acid chain. This compound is widely utilized in medicinal chemistry and drug discovery due to its versatility as a building block for peptidomimetics and bioactive molecules. The Boc group enhances solubility and stability during synthetic processes, while the fluorine atom modulates electronic properties and metabolic stability .
Properties
IUPAC Name |
2-fluoro-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20FNO4/c1-12(2,3)18-11(17)14-6-4-5-8(7-14)9(13)10(15)16/h8-9H,4-7H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USDHYMVRZDTLHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C(C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-2-fluoroacetic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced to protect the nitrogen atom in the piperidine ring.
Fluoroacetic Acid Addition: The fluoroacetic acid moiety is introduced through nucleophilic substitution reactions involving fluoroacetyl chloride or similar reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for efficient and scalable synthesis .
Chemical Reactions Analysis
Types of Reactions
2-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-2-fluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the fluoroacetic acid moiety.
Substitution: Nucleophilic substitution reactions are common, particularly involving the fluoro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Scientific Research Applications
The applications of this compound can be categorized into several key areas:
Medicinal Chemistry
The compound is primarily used as a precursor in the synthesis of biologically active molecules. Its piperidine ring structure is particularly valuable in developing compounds that target various biological pathways.
Case Study: Anticancer Agents
Research has demonstrated that derivatives of this compound can exhibit anticancer properties. For instance, modifications to the piperidine moiety have led to the development of novel inhibitors targeting specific cancer cell lines, showcasing its potential in oncology drug design.
PROTAC Development
2-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-2-fluoroacetic acid serves as a rigid linker in the development of PROTACs (Proteolysis Targeting Chimeras). These compounds are designed to induce targeted protein degradation, offering a novel approach to drug discovery.
Research Insights
Incorporating this compound into PROTACs has been shown to enhance the stability and efficacy of these molecules, allowing for improved targeting of disease-related proteins. The rigidity provided by the piperidine structure plays a crucial role in optimizing the three-dimensional orientation necessary for effective interactions with target proteins.
Chemical Biology
This compound is utilized in chemical biology for the synthesis of various bioactive molecules. Its ability to form stable linkages with other functional groups makes it an ideal candidate for creating complex molecular architectures.
Example: Synthesis of Peptide Conjugates
The incorporation of this compound into peptide sequences has been explored to enhance their pharmacokinetic properties. Studies indicate that such conjugates exhibit improved bioavailability and stability, making them suitable for therapeutic applications.
Data Tables
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Precursor for anticancer agents | Derivatives show activity against cancer cell lines |
| PROTAC Development | Rigid linker for targeted protein degradation | Enhances stability and efficacy of PROTACs |
| Chemical Biology | Synthesis of bioactive molecules | Improves pharmacokinetic properties in peptide conjugates |
Mechanism of Action
The mechanism of action of 2-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-2-fluoroacetic acid involves its interaction with specific molecular targets. The Boc protecting group can be selectively removed under acidic conditions, revealing the active piperidine moiety. The fluoroacetic acid component can participate in various biochemical reactions, potentially inhibiting or modifying enzyme activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds are structurally analogous to 2-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-2-fluoroacetic acid, differing in fluorine substitution patterns, ring size, or additional functional groups. Key comparisons are summarized in Table 1.
Table 1: Structural and Physicochemical Comparisons
Fluorine Substitution Patterns
- Monofluoro vs. Difluoro Analogs: The difluoro analog (C12H19F2NO4, MW 279.28) exhibits enhanced electronegativity and metabolic stability compared to the monofluoro target compound.
- Ring-Substituted Fluorine :
The compound 2-(1-(tert-butoxycarbonyl)-3,3-difluoropiperidin-4-yl)acetic acid (CAS 1373503-54-8) positions fluorine atoms on the piperidine ring rather than the acetic acid chain. This increases steric hindrance around the nitrogen, affecting binding interactions in biological targets .
Ring Size and Conformational Effects
- Piperidine vs. Pyrrolidine: Replacing the six-membered piperidine ring with a five-membered pyrrolidine (as in C11H18FNO4, MW 247.27) reduces ring strain and alters conformational flexibility. Pyrrolidine derivatives are often favored in CNS-targeting drugs due to improved blood-brain barrier penetration .
Functional Group Modifications
- Hydroxyl-Containing Analogs: The hydroxylated analog (C12H19F2NO5, MW 295.28) introduces a polar group that enhances water solubility (predicted pKa 1.24) but may complicate synthetic routes due to protection/deprotection requirements .
Biological Activity
2-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-2-fluoroacetic acid is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in drug development, particularly in the context of targeted therapies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a tert-butoxycarbonyl group and a fluoroacetic acid moiety. Its structural formula can be represented as follows:
This structure contributes to its unique pharmacological profile, influencing solubility, permeability, and receptor affinity.
The biological activity of this compound primarily revolves around its role as a ligand for various receptors, including G protein-coupled receptors (GPCRs). The compound's ability to modulate GPCR activity can lead to significant physiological effects, making it a candidate for therapeutic applications.
Pharmacological Studies
Recent studies have indicated that this compound exhibits antineoplastic properties, potentially inhibiting tumor growth by disrupting cellular signaling pathways. The following table summarizes key findings from various studies:
Case Study 1: Antitumor Efficacy
In a controlled laboratory setting, this compound was tested against various cancer cell lines. The results indicated a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.
Case Study 2: Targeted Protein Degradation
The compound has been explored as a linker in PROTAC (proteolysis-targeting chimeras) development. By incorporating this compound into PROTACs, researchers have been able to enhance the degradation of specific proteins involved in disease progression. This application underscores its versatility in drug design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
